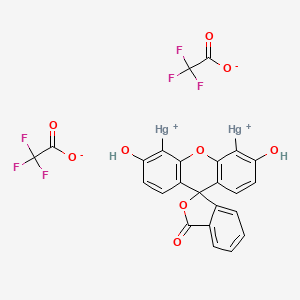
2-Hydroxy-estrone-6-N3-adenine (90per cent)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-estrone-6-N3-adenine is a compound with the molecular formula C23H25N5O3 and a molecular weight of 41948 It is a derivative of estrone, a naturally occurring estrogen, and adenine, a nucleobase found in DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-estrone-6-N3-adenine involves the coupling of estrone and adenine derivatives under specific reaction conditions. The process typically includes:
Starting Materials: Estrone and adenine derivatives.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst and solvent, often under controlled temperature and pressure conditions.
Purification: The product is purified using techniques such as chromatography to achieve a purity of 90%.
Industrial Production Methods: Industrial production of 2-Hydroxy-estrone-6-N3-adenine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.
Types of Reactions:
Oxidation: 2-Hydroxy-estrone-6-N3-adenine can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other nucleophiles are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated forms.
Applications De Recherche Scientifique
2-Hydroxy-estrone-6-N3-adenine has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of steroid and nucleobase interactions.
Biology: The compound is studied for its potential role in cellular processes involving estrogen and adenine pathways.
Medicine: Research explores its potential therapeutic applications, including hormone replacement therapy and cancer treatment.
Industry: It is used in the development of pharmaceuticals and biochemical assays.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-estrone-6-N3-adenine involves its interaction with estrogen and adenine receptors. The compound binds to these receptors, influencing various molecular pathways:
Estrogen Receptors: It modulates the activity of estrogen receptors, affecting gene expression and cellular functions.
Adenine Receptors: It interacts with adenine receptors, impacting DNA and RNA synthesis and repair.
Comparaison Avec Des Composés Similaires
2-Hydroxy-estrone-6-N3-adenine can be compared with other similar compounds, such as:
2-Hydroxyestrone: A major metabolite of estrone and estradiol, known for its role in estrogen metabolism.
Estrone: A naturally occurring estrogen used in hormone replacement therapy.
Adenine: A nucleobase essential for DNA and RNA synthesis.
Propriétés
Numéro CAS |
912671-65-9 |
|---|---|
Formule moléculaire |
C23H25N5O3 |
Poids moléculaire |
419.485 |
Nom IUPAC |
(8R,9S,13S,14S)-6-(6-aminopurin-3-yl)-2,3-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C23H25N5O3/c1-23-5-4-11-12-7-17(29)18(30)8-14(12)16(6-13(11)15(23)2-3-19(23)31)28-10-27-21(24)20-22(28)26-9-25-20/h7-11,13,15-16,29-30H,2-6,24H2,1H3/t11-,13-,15+,16?,23+/m1/s1 |
Clé InChI |
ILMIYAFNYQGIRH-RIGYJOQTSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CC(C4=CC(=C(C=C34)O)O)N5C=NC(=C6C5=NC=N6)N |
Synonymes |
6-(6-Amino-3H-purin-3-yl)-2,3-dihydroxy-estra-1,3,5(10)-trien-17-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 2-[(4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B586278.png)


![(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B586284.png)



![(E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline](/img/structure/B586295.png)



